Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
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Overview
Description
Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is a chemical compound with the molecular formula C11H12Cl2NO5S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes dichloro and dimethylamino sulfonyl groups attached to a benzenecarboxylate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate typically involves multiple steps. One common method includes the chlorination of a suitable benzenecarboxylate precursor, followed by the introduction of the dimethylamino sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures is essential to meet the demands of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenecarboxylates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate involves its interaction with specific molecular targets. The presence of the dichloro and dimethylamino sulfonyl groups allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dichloro-2-hydroxybenzenecarboxylate
- Methyl 3,5-dichloro-2-methoxybenzenecarboxylate
- Methyl 3,5-dichloro-2-nitrobenzenecarboxylate
Uniqueness
Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is unique due to the presence of the dimethylamino sulfonyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 3,5-dichloro-2-(dimethylsulfamoyloxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO5S/c1-13(2)19(15,16)18-9-7(10(14)17-3)4-6(11)5-8(9)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCABBWKFSGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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